Ciprofloxacin Impurity D HCl
Overview
Description
Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of Ciprofloxacin . Ciprofloxacin is a synthetic carboxyfluoroquinoline with a pKa of 6.1 . It is an odorless, white crystalline powder that is soluble in water and ethanol .
Molecular Structure Analysis
The molecular formula of Ciprofloxacin Impurity D HCl is C17H18ClN3O3 . The structure includes a 1,4-dihydroquinoline-3-carboxylic acid core, with a piperazin-1-yl group at the 6-position and a cyclopropyl group at the 1-position .Physical And Chemical Properties Analysis
Ciprofloxacin Impurity D HCl is a white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Analytical and Validation Studies
HPLC Method Development : Aksoy, Küçükgüzel, and Rollas (2007) developed a stability-indicating HPLC method for determining ciprofloxacin HCl and its impurities in pharmaceutical forms. This method is precise, sensitive, and does not interfere with degradation products, making it valuable for quality control in pharmaceutical industries (Aksoy, Küçükgüzel, & Rollas, 2007).
Chromatographic Methods for Quantification : Tantawy, Wahba, Saad, and Ramadan (2021) established chromatographic methods for quantifying ciprofloxacin HCl, fluocinolone acetonide, and ciprofloxacin impurity A in otic solutions. This is crucial for ensuring the correct dosage and efficacy of the drug in medical applications (Tantawy et al., 2021).
NMR Analysis for Purity Control : Trefi, Gilard, Malet‐Martino, and Martino (2007) used 19F and 1H NMR to control the purity of ciprofloxacin tablets, identifying various impurities and their profiles. Such detailed analysis is crucial for ensuring the safety and effectiveness of the drug in clinical use (Trefi et al., 2007).
Pharmaceutical Applications
Novel Intravenous Solution Method : Louati, Mlouka, and Safta (2019) developed a new method for separating ciprofloxacin degradation products and 5-hydroxymethyl-furfural, an impurity in D-glucose, in intravenous solutions. This contributes to better pharmaceutical formulations and safer intravenous medications (Louati, Mlouka, & Safta, 2019).
Polymer-Encapsulated Ciprofloxacin Nanoparticles : Jeong et al. (2008) studied ciprofloxacin-encapsulated poly(dl-lactide-co-glycolide) nanoparticles for their antibacterial potential. This approach offers a new delivery system for ciprofloxacin, enhancing its effectiveness against bacterial infections (Jeong et al., 2008).
Enhanced Photocatalytic Degradation Studies : Chen et al. (2018) examined the degradation of ciprofloxacin over Bi2O3/(BiO)2CO3 heterojunctions, showing improved decay efficiency. This research can be applied to environmental cleaning processes and water treatment to remove antibiotic residues (Chen et al., 2018).
Environmental Applications
Fenton Oxidation for Wastewater Treatment : Giri and Golder (2014) investigated the Fenton oxidation process for treating ciprofloxacin-contaminated wastewater. Understanding these mechanisms is essential for environmental pollution control and safe water management (Giri & Golder, 2014).
Basidiomycetes for Drug Degradation : Wetzstein et al. (1999) studied the degradation of ciprofloxacin by basidiomycetes, finding potential for environmental bioremediation of contaminated sites (Wetzstein et al., 1999).
Safety And Hazards
properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERMCKAUYNRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofloxacin Impurity D HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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